4-hydroxypiperidine-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypiperidine-1-sulfonyl fluoride is a sulfonyl fluoride reagent widely used in synthetic chemistry and biochemistry. This compound is known for its unique properties, making it a valuable tool in various scientific applications. Its molecular formula is C5H10FNO3S, and it is characterized by the presence of a sulfonyl fluoride group attached to a piperidine ring with a hydroxyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the following steps:
Starting Material: Piperidine is used as the starting material.
Hydroxylation: The piperidine undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
Sulfonylation: The hydroxylated piperidine is then reacted with a sulfonyl fluoride reagent under controlled conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, various sulfonamide, sulfonate, or sulfone derivatives can be formed.
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
4-Hydroxypiperidine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules, which can be further modified for various purposes.
Biology: The compound is employed in the study of enzyme mechanisms, particularly those involving sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-hydroxypiperidine-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in enzyme inhibition studies, where the compound can form stable adducts with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
4-Hydroxypiperidine-1-sulfonyl Chloride: Similar in structure but with a chloride instead of a fluoride, affecting its reactivity and applications.
Piperidine-1-sulfonyl Fluoride: Lacks the hydroxyl group, which changes its chemical properties and reactivity.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A stable nitroxide radical with different applications, particularly in redox chemistry.
Uniqueness: 4-Hydroxypiperidine-1-sulfonyl fluoride is unique due to the combination of the sulfonyl fluoride group and the hydroxyl group on the piperidine ring. This dual functionality allows for diverse chemical reactions and applications, making it a versatile reagent in both synthetic and biological chemistry.
Properties
CAS No. |
2694729-63-8 |
---|---|
Molecular Formula |
C5H10FNO3S |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.